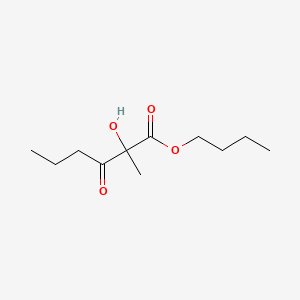
t-Boc-N-amido-PEG24-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Boc-N-amido-PEG24-acid: is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The PEG spacer in this compound increases its aqueous solubility, making it a valuable reagent in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG24-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine with a PEG chain.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using appropriate reagents such as succinic anhydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Boc Protection: Boc protection is carried out in large batches.
Carboxylation: The final carboxylation step is optimized for high yield and purity
化学反应分析
Types of Reactions: t-Boc-N-amido-PEG24-acid undergoes several types of chemical reactions, including:
Amide Coupling: The terminal carboxylic acid reacts with primary and secondary amines under conditions such as EDC, DCC, or HATU to form stable amide bonds
Deprotection: The Boc group can be deprotected under mild acidic conditions to yield the free amine, which can then participate in further coupling reactions
Common Reagents and Conditions:
Amide Coupling: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection
Major Products:
Amide Coupling: Formation of stable amide bonds with primary and secondary amines.
Deprotection: Free amine, which can undergo further functionalization
科学研究应用
t-Boc-N-amido-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of PEGylated products for various industrial applications
作用机制
The mechanism of action of t-Boc-N-amido-PEG24-acid involves its ability to form stable amide bonds with primary and secondary amines. The PEG spacer increases the solubility of the resulting conjugates, while the Boc-protected amino group allows for selective deprotection and further functionalization. This makes it a versatile reagent for modifying biomolecules and other compounds .
相似化合物的比较
t-Boc-N-amido-PEG28-acid: Similar structure but with a longer PEG chain, providing increased solubility.
t-Boc-N-amido-dPEG24-amido-dPEG23-amine: Contains additional PEG spacers, offering more flexibility in conjugation.
Uniqueness: t-Boc-N-amido-PEG24-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Its terminal carboxylic acid and Boc-protected amino group make it highly versatile for various coupling reactions .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H111NO28/c1-56(2,3)85-55(60)57-5-7-62-9-11-64-13-15-66-17-19-68-21-23-70-25-27-72-29-31-74-33-35-76-37-39-78-41-43-80-45-47-82-49-51-84-53-52-83-50-48-81-46-44-79-42-40-77-38-36-75-34-32-73-30-28-71-26-24-69-22-20-67-18-16-65-14-12-63-10-8-61-6-4-54(58)59/h4-53H2,1-3H3,(H,57,60)(H,58,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNTMDDHZDAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H111NO28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![D-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7909389.png)






![5-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid](/img/structure/B7909452.png)



![6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B7909495.png)


